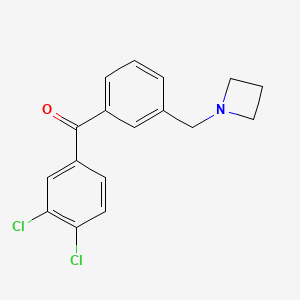
3'-Azetidinomethyl-3,4-dichlorobenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidin-2-ones, also known as β-lactams, are four-membered cyclic lactams recognized for their utility as building blocks in the synthesis of a wide range of organic molecules, including antibiotics and other biologically significant compounds. The strain energy associated with the β-lactam ring makes it a versatile intermediate for constructing various chemical structures. The β-lactam synthon method utilizes this molecule for the synthesis of compounds that do not contain the β-lactam ring itself, demonstrating its power as a synthetic building block .
Synthesis Analysis
The asymmetric synthesis of 1-(2- and 3-haloalkyl)azetidin-2-ones has been developed to yield novel 4-formyl derivatives. These serve as precursors for enantiomerically enriched bicyclic azetidin-2-ones, including piperazine, morpholine, and 1,4-diazepane annulated β-lactams. A key step in this synthesis is the hydride reduction of 4-imidoyl derivatives, which efficiently produces 2-substituted piperazines and 1,4-diazepanes . Additionally, novel 3-chloro-4-substituted azetidin-2-ones have been synthesized and confirmed by spectral techniques, with some compounds showing potent antibacterial activity and good affinity for the enzyme transpeptidase .
Molecular Structure Analysis
The molecular structure of azetidin-2-ones is characterized by a strained four-membered lactam ring. This strain contributes to the molecule's reactivity and makes it a valuable synthon for various chemical transformations. The synthesis of 3,3-diarylazetidines, for example, involves a calcium(II)-catalyzed Friedel-Crafts reaction, where the N-Cbz group enhances reactivity by stabilizing an intermediate carbocation .
Chemical Reactions Analysis
Azetidin-2-ones undergo a variety of chemical reactions, exploiting the reactivity of the strained β-lactam ring. For instance, 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones can be transformed into new building blocks for constructing CF3-containing aminopropanes, oxazinanes, aziridines, and dioxan-2-ones . The amino-Claisen rearrangement of vinyl-azetidino benzoquinones leads to the formation of heterobicyclic quinones . Furthermore, 2-aryl-3,3-dichloroazetidines can undergo ring contraction to form aziridines or react with bases to yield aroylaziridines through the intermediacy of 2-azetines .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidin-2-ones are influenced by their molecular structure. The β-lactam ring's strain energy not only makes it reactive but also affects its stability and the types of reactions it can participate in. The presence of substituents such as haloalkyl groups or trifluoromethyl groups can further modify these properties, as seen in the synthesis of various derivatives with potential biological activity . The reactivity of azetidin-2-ones with bases and their ability to undergo rearrangements, as well as their transformation into different types of compounds, are key aspects of their chemical behavior .
Applications De Recherche Scientifique
Synthesis and Antitumor Applications
Azetidinone derivatives have been synthesized and evaluated for their potential as tubulin-targeting antitumor agents. These compounds, including derivatives with potent antiproliferative activities, have shown significant effects in inhibiting the polymerization of tubulin, disrupting microtubular structures, and inducing G2/M arrest and apoptosis in cancer cells. The structural analysis suggests that certain torsional angles and configurations between phenyl rings contribute to their potent antiproliferative activity. Notably, some derivatives exhibited minimal cytotoxicity, making them promising candidates for clinical development as cancer therapies (Greene et al., 2016).
Catalytic Applications and Drug-Like Compound Synthesis
Research has also focused on the synthesis of 3,3-diarylazetidines using catalytic methods. These compounds are prepared from N-Cbz azetidinols and demonstrate the importance of the N-Cbz group in enhancing reactivity. This methodology provides access to azetidines that can be further derivatized into drug-like molecules, highlighting the versatility of azetidinone frameworks in medicinal chemistry and drug discovery (Denis et al., 2018).
Antiproliferative Activity Against Cancer Cell Lines
Azetidinone derivatives have been synthesized as analogs of resveratrol, displaying antiproliferative activity on human breast cancer cell lines. These studies aim to overcome the limitations of natural compounds like resveratrol by enhancing bioavailability and anticancer activity. The azetidinone nucleus connecting two aromatic rings in these derivatives indicates a strategic approach to developing new therapeutic agents for cancer treatment (Chimento et al., 2013).
Antimicrobial and Cytotoxic Activities
A novel series of azetidin-2-one derivatives has been developed with significant in vitro antimicrobial and cytotoxic activities. These compounds have shown exceptional efficacy against a range of microorganisms and potent cytotoxic activity in brine shrimp bioassays. Such studies underscore the potential of azetidinone derivatives in developing new antimicrobial agents and exploring their cytotoxic properties for potential therapeutic applications (Keri et al., 2009).
Propriétés
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-(3,4-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO/c18-15-6-5-14(10-16(15)19)17(21)13-4-1-3-12(9-13)11-20-7-2-8-20/h1,3-6,9-10H,2,7-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYKAJVKASFLBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643277 |
Source


|
| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(3,4-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Azetidinomethyl-3,4-dichlorobenzophenone | |
CAS RN |
898772-15-1 |
Source


|
| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(3,4-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

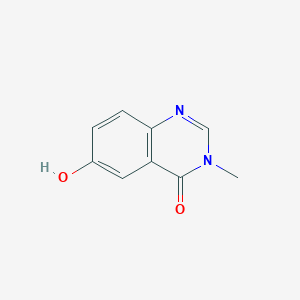
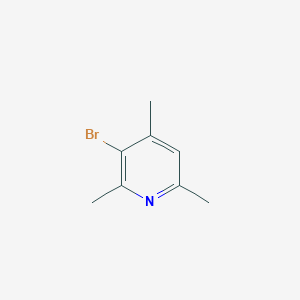

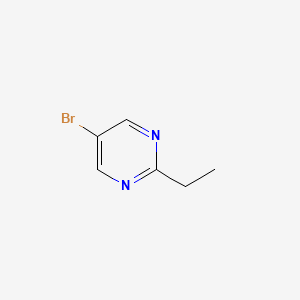
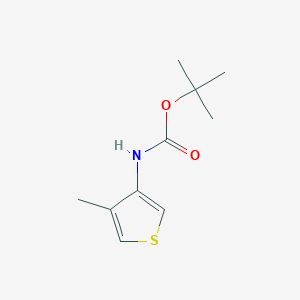
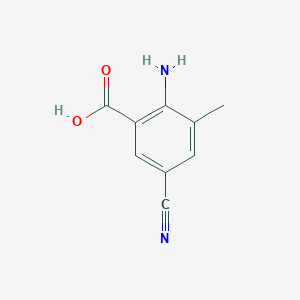
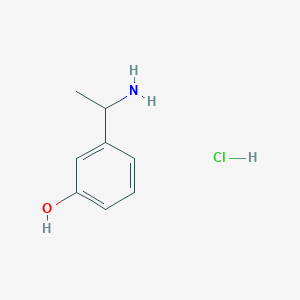
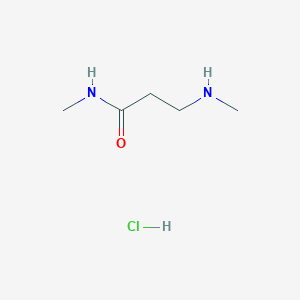
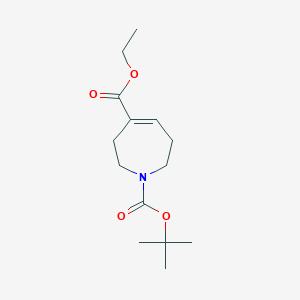
![Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B1292871.png)
![6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1292874.png)
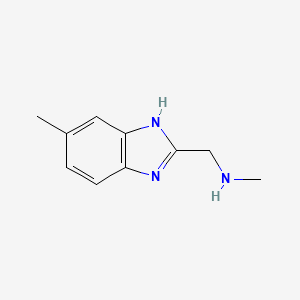
![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1292877.png)
